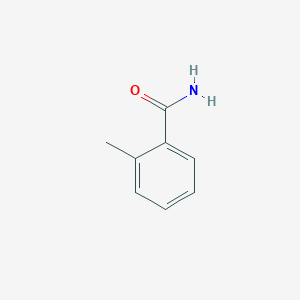![molecular formula C9H11NO2 B359560 [(2-Methylphenyl)amino]acetic acid CAS No. 21911-61-5](/img/structure/B359560.png)
[(2-Methylphenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methylphenyl)amino]acetic acid, also known as 4-methylphenyl glycine , is a compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.189 Da .
Synthesis Analysis
The synthesis of 2-phenyl acetic acid derivatives, which could potentially include this compound, has been described in a patent . The process involves the preparation of a compound of formula I, which are valuable intermediates for the manufacture of therapeutically active compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccccc1CC(O)=O . This indicates that the compound contains an amino group (NH2) attached to a 2-methylphenyl group, and an acetic acid group (CH2COOH). Chemical Reactions Analysis
Amino acids, including this compound, can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . The pH at which a given amino acid exists in solution as a zwitterion is called the isoelectric point .Physical and Chemical Properties Analysis
Amino acids are generally colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends on factors such as polarity, isoelectric point, the nature of the solvent, and temperature .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Compound Degradation
Advanced Oxidation Processes (AOPs) are used to treat acetaminophen and similar compounds from aqueous media, leading to different by-products like hydroquinone, acetic acid, and others. AOPs aim to enhance the degradation of persistent organic pollutants in the environment, providing a pathway for reducing the ecological footprint of pharmaceuticals and other recalcitrant compounds in water bodies (Qutob et al., 2022).
Herbicide Toxicity and Environmental Impact
The environmental impact and toxicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied. Research suggests a need for assessing exposure and degradation studies to understand the effects on non-target species and ecosystems, potentially paralleling concerns for similar chemical compounds' environmental fate and impact (Zuanazzi et al., 2020).
Antimicrobial Properties of Acetic Acid
Studies on acetic acid reveal its role in yeast regulated cell death, highlighting its potential biotechnological and biomedical applications. Understanding how acetic acid modulates cellular functions can inform the development of more robust yeast strains for industrial applications and improved biomedical strategies (Chaves et al., 2021).
Biotechnological Routes from Biomass
Lactic acid, produced from the fermentation of biomass, serves as a precursor for various valuable chemicals such as pyruvic acid, acrylic acid, and others. This highlights the potential of utilizing organic acids from biomass as feedstocks for green chemistry, offering insights into sustainable chemical production routes that could be relevant for exploring applications of similar compounds (Gao et al., 2011).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 165.18914 . It is also known that similar compounds, such as indole derivatives, have diverse biological activities and can bind with high affinity to multiple receptors .
Cellular Effects
It is known that similar compounds, such as indole derivatives, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [(2-Methylphenyl)amino]acetic acid may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds, such as indole derivatives, can inhibit the formation of prostaglandins by inhibiting cyclooxygenase (COX) . This suggests that this compound may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as tolfenamic acid, have a boiling point of 409.3±33.0 °C at 760 mmHg and a flash point of 201.4±25.4 °C . This suggests that this compound may also have specific stability and degradation characteristics, as well as potential long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can have varying effects at different dosages . This suggests that this compound may also have dosage-dependent effects, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds, such as acetic acid, can be produced from microbial fermentation of residual peptides and fats . This suggests that this compound may also be involved in specific metabolic pathways, potentially interacting with certain enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds, such as benzylic halides, can undergo nucleophilic substitution, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
It is known that the prediction of subcellular localization of proteins from their amino acid sequences is an important field in bioinformatics . This suggests that this compound may also have specific subcellular localizations, potentially influenced by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(2-methylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPOHVRBXIPFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944506 |
Source


|
| Record name | N-(2-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-61-5 |
Source


|
| Record name | N-(2-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B359484.png)
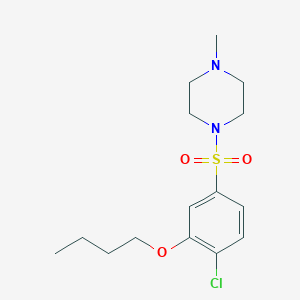
amine](/img/structure/B359490.png)
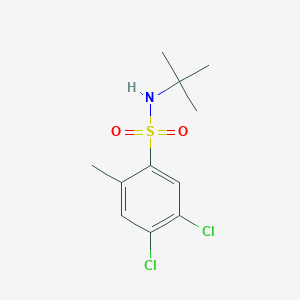

![N-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B359508.png)
![7-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B359512.png)
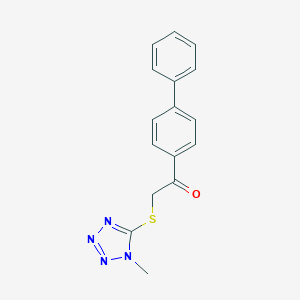
![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)
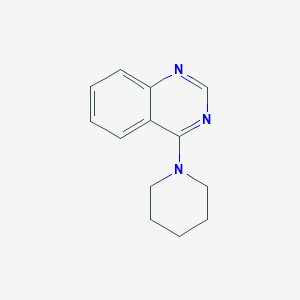
![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)
